5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
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Overview
Description
5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a chemical compound that belongs to the class of imidazoquinazoline derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies. Additionally, this compound has been shown to have a high potency against cancer cells, viruses, and bacteria. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one in scientific research. One future direction is the development of this compound as a cancer therapy. Additionally, this compound could be further studied for its potential use as an antiviral and antibacterial agent. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on cells. Finally, the solubility of this compound could be improved to make it more versatile for use in different experiments.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research. This compound has several potential applications, including as a cancer therapy, antiviral and antibacterial agent, and anti-inflammatory agent. While there are limitations to using this compound in lab experiments, its low toxicity profile and high potency make it a valuable compound for further study.
Synthesis Methods
The synthesis of 5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one involves the reaction of 4-chlorobenzyl chloride with 2-isopropyl imidazo[1,2-c]quinazolin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an antiviral and antibacterial agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)15-5-3-4-6-16(15)22-20(24)26-11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWZFHBKOBSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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